molecular formula C14H15F3N2O3 B2619659 N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide CAS No. 2034246-50-7

N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2619659
CAS No.: 2034246-50-7
M. Wt: 316.28
InChI Key: MCHGHDRIOJSVHE-UHFFFAOYSA-N
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Description

N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide is a synthetic organic compound characterized by the presence of an azetidine ring, a trifluoroethoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of 3-(2,2,2-trifluoroethoxy)azetidine, which is then subjected to further reactions to introduce the phenyl and acetamide groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ large-scale reactors and advanced purification techniques to meet the demands of commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives and trifluoroethoxy-containing molecules. Examples include:

Uniqueness

N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O3/c1-9(20)18-11-4-2-10(3-5-11)13(21)19-6-12(7-19)22-8-14(15,16)17/h2-5,12H,6-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHGHDRIOJSVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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